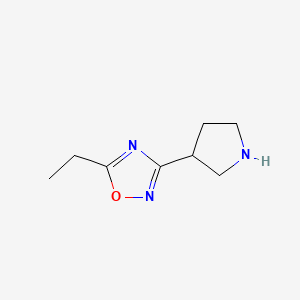

5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

5-ethyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H13N3O/c1-2-7-10-8(11-12-7)6-3-4-9-5-6/h6,9H,2-5H2,1H3 |

InChI Key |

OPBNTPYXGBENLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NO1)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with pyrrolidine-3-carboxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole compounds with various functional groups.

Scientific Research Applications

5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has an oxadiazole ring, with an ethyl group at the 5-position and a pyrrolidine moiety at the 3-position. Its unique structure gives it potential biological activity, making it applicable to medicinal chemistry. Research indicates that compounds related to it have significant biological activities and can act as agonists for G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation .

Applications

The applications of this compound span multiple fields:

- Medicinal Chemistry The compound and its derivatives have shown promising antibacterial and antiviral properties. Some derivatives of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea have been evaluated as GPBAR1 agonists, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon and showing high selectivity over other bile acid receptors .

- Biological activities Research indicates related compounds can act as agonists for G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation. Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies use techniques such as molecular docking and pharmacological assays to elucidate the mechanisms underlying the biological activity of these compounds.

Structural Comparison

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 5-amino-1,3,4-oxadiazole | Amino group at the 5-position | Exhibits different reactivity due to amino substitution |

| Ethyl 3-methyl-1,2,4-oxadiazole | Methyl group at the 3-position | Potentially alters solubility and bioavailability |

| Ethyl 5-benzyl-1,2,4-oxadiazole | Benzyl group at the 5-position | May enhance lipophilicity and receptor binding |

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical and Energetic Properties

- Thermal Stability : Energetic 1,2,4-oxadiazole derivatives (e.g., compound 2 in ) decompose above 200°C, attributed to the oxadiazole ring’s stability. The ethyl group in the target compound may lower melting points slightly compared to nitro-substituted analogs .

- Crystallography : Derivatives like 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole exhibit planar oxadiazole rings with substituent-dependent dihedral angles (0–30°), influencing packing density and solubility .

Structure-Activity Relationship (SAR) Insights

- Position 3 Substituents : Pyrrolidin-3-yl provides a secondary amine for hydrogen bonding, critical for enzyme inhibition (e.g., carbonic anhydrase in ). Replacement with phenyl groups (e.g., 3-nitrophenyl in ) prioritizes π-π stacking.

- Position 5 Substituents : Ethyl groups balance lipophilicity and steric effects better than bulkier tert-butyl or longer alkyl chains .

Biological Activity

5-Ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring, characterized by two nitrogen atoms and three carbon atoms, with an ethyl group at the 5-position and a pyrrolidine moiety at the 3-position. This unique structural arrangement contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance:

- Antibacterial Properties : Some derivatives have demonstrated significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. In vitro studies have shown that certain compounds can inhibit bacterial growth effectively .

- Antiviral Properties : Preliminary investigations suggest that related compounds may also possess antiviral activities, although specific data on this compound itself in this context is limited .

Anticancer Activity

The compound has been evaluated for its anticancer potential. For example:

- Cell Viability Assays : In studies involving A549 human lung adenocarcinoma cells, various derivatives were tested for cytotoxicity. Some exhibited reduced viability rates compared to control treatments like cisplatin, indicating potential as anticancer agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

- G-protein Bile Acid Receptor 1 (GPBAR1) Agonism : Compounds related to this structure have been identified as potent agonists for GPBAR1, which plays a role in metabolic regulation. Activation of this receptor has implications for treating metabolic disorders such as type 2 diabetes and obesity .

- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities and interactions of these compounds with GPBAR1 and other biological targets. This information is crucial for understanding their pharmacological profiles and optimizing their therapeutic potential .

Synthesis Methods

Several synthetic routes have been developed to produce this compound and its derivatives:

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction of appropriate precursors under controlled conditions to form the oxadiazole ring. |

| Oxidation/Reduction Techniques | Utilizes oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride to modify existing structures into the desired compound . |

Study on Anticancer Activity

In a recent study focusing on novel oxadiazole derivatives:

- Compounds were tested against A549 cells and showed varying degrees of cytotoxicity.

- The most active compounds reduced cell viability significantly compared to untreated controls.

This emphasizes the potential of oxadiazole derivatives in cancer therapy .

Study on Antimicrobial Resistance

Another study examined the efficacy of these compounds against multidrug-resistant bacteria:

- The results indicated that certain derivatives were effective against strains resistant to conventional antibiotics.

This highlights the importance of exploring new chemical entities like this compound in combating antimicrobial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.